2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, characterized by its unique structure and functional groups. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various chemical methods involving the cyclization of specific precursors. The synthesis often requires careful control of reaction conditions to ensure high yield and purity.
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole is classified as a 1,3,4-oxadiazole derivative. Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom in the ring structure. This specific compound also features a chloromethyl group and an oxolan ring, which contribute to its reactivity and potential applications.
The synthesis of 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole typically involves the cyclization of chloromethyl oxirane with hydrazine derivatives. Common synthetic routes include:
Industrial methods may employ continuous flow reactors and optimized conditions to enhance yield and purity while adhering to green chemistry principles .
The molecular formula for 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole is , with a molecular weight of . The structure features:
Property | Value |
---|---|
CAS Number | 1248745-65-4 |
IUPAC Name | 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole |
InChI Key | RPYDYBXDRCBKMD-UHFFFAOYSA-N |
Canonical SMILES | C1COCC1C2=NC(=NO2)CCl |
The compound can undergo several chemical reactions:
Reactions are typically monitored using thin-layer chromatography (TLC) to assess progress and yield. Characterization methods such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm product identity .
The mechanism of action for 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole largely depends on its interactions with biological targets. The presence of both oxadiazole and oxolan rings may influence its binding affinity and biological activity.
The compound's activity may involve:
Data from studies suggest that derivatives of oxadiazoles often exhibit enhanced biological profiles due to their structural diversity .
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole is typically a solid at room temperature with a melting point that varies based on purity and specific synthesis methods.
The compound exhibits reactivity characteristic of both halides (due to the chloromethyl group) and heterocycles (due to the oxadiazole structure). Its stability under various conditions is critical for practical applications.
Relevant analytical techniques include:
2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole has potential applications in:
The versatility of this compound highlights its significance in ongoing research across multiple scientific disciplines .
The 1,3,4-oxadiazole ring represents a privileged heterocyclic scaffold in modern drug design due to its versatile bioisosteric properties and favorable pharmacokinetic profile. This five-membered aromatic system, containing one oxygen and two nitrogen atoms, functions as a highly effective isostere for ester and amide functionalities. This bioisosteric replacement significantly enhances metabolic stability by resisting enzymatic hydrolysis, a common limitation of traditional ester-containing drugs [3]. The ring’s electron-deficient nature, stemming from the pyridine-type nitrogen atom, facilitates diverse weak interactions (hydrogen bonding, dipole-dipole, π-stacking) with biological targets, enabling high-affinity binding to enzymes and receptors across therapeutic areas [6].
Table 1: Bioisosteric Equivalence and Advantages of 1,3,4-Oxadiazole
Property | Amide/Esters | 1,3,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (Susceptible to hydrolysis) | High (Resistant to esterases/peptidases) | Improved half-life, reduced dosing frequency |
Dipole Moment | Moderate (~1.5-1.8 D for amides) | High (~3.5-4.0 D) | Enhanced target binding affinity via dipole interactions |
Aromaticity | Non-aromatic | Aromatic | Improved π-stacking with protein aromatic residues |
Log P | Variable (Often lower) | Increased lipophilicity | Better membrane permeability, CNS penetration |
The azole (N-O-C) group within the oxadiazole nucleus inherently increases lipophilicity compared to carbonyl-containing bioisosteres. This elevated log P value significantly influences a drug candidate’s ability to reach intracellular targets via transmembrane diffusion, a critical factor in anticancer and antimicrobial drug efficacy [3]. Clinically, this rationale is validated by marketed drugs like the antiretroviral agent Raltegravir and the anticancer drug Zibotentan, which leverage the 1,3,4-oxadiazole core for target engagement and metabolic stability [3]. Recent computational studies underscore the scaffold’s relevance in targeting enzymes like thymidine phosphorylase (TP), a key enzyme in tumor angiogenesis. Pharmacophore models for TP inhibitors consistently identify the oxadiazole ring as a critical feature, interacting with residues like Thr151, Gly152, Lys221, and Ser217 via hydrogen bonding and dipole interactions [10].
The strategic incorporation of chloromethyl (-CH₂Cl) and oxolan (tetrahydrofuran-3-yl) substituents at the 2- and 5-positions of the 1,3,4-oxadiazole ring, respectively, creates a multifunctional pharmacophore with synergistic advantages for drug discovery.
Chloromethyl Group (-CH₂Cl):This substituent introduces a reactive electrophilic center, enabling versatile synthetic elaboration. Its primary value lies in serving as a synthetic handle for nucleophilic displacement reactions (e.g., with amines, thiols, azides), facilitating rapid generation of diverse compound libraries from a common intermediate [2] [8]. Crucially, the chloromethyl group possesses intrinsic pharmacological potential. It can act as a latent alkylating agent, potentially forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This mechanism is particularly valuable for designing irreversible inhibitors of validated cancer targets like thymidine phosphorylase or kinases [8]. Furthermore, its electron-withdrawing nature modulates the electron density of the oxadiazole ring, potentially enhancing hydrogen bond acceptor capability and π-deficient character beneficial for stacking interactions. Recent research highlights analogs like 2-(chloromethyl)-5-(2-furyl)-1,3,4-oxadiazole as valuable precursors for anticancer agents [5].
Oxolan (Tetrahydrofuran-3-yl) Group:The oxolan moiety (specifically at the 3-position) contributes significant conformational and steric influences to the pharmacophore:
Table 2: Pharmacophoric Contributions of Key Substituents in 2-(Chloromethyl)-5-(oxolan-3-yl)-1,3,4-oxadiazole
Substituent | Key Pharmacophoric Properties | Potential Biological Interactions | Role in Drug Design |
---|---|---|---|
Chloromethyl (-CH₂Cl) at C2 | 1. Electrophilic reactivity2. Electron-withdrawing effect3. Small hydrophobic volume | 1. Covalent bond with Cys residues2. Modulates oxadiazole ring electron density3. Van der Waals interactions | 1. Targeted covalent inhibitor design2. Synthetic handle for diversification3. Lipophilicity contributor |
Oxolan-3-yl at C5 | 1. Strong H-bond acceptor (O atom)2. Defined stereochemistry/chirality3. Moderate lipophilicity/hydrophilicity balance | 1. H-bond donation from protein Ser/Thr/Tyr2. Steric complementarity with hydrophobic pockets3. Potential solvation effects | 1. Enhance target affinity/specificity2. Improve solubility/permeability balance3. Influence ADME properties |
1,3,4-Oxadiazole Core | 1. High dipole moment2. Planar aromatic system3. Bioisostere for esters/amides | 1. Dipole-dipole, H-bonding, π-π stacking2. Metabolic stability3. Mimicry of peptide bonds/nucleotide motifs | 1. Backbone for pharmacophore assembly2. Metabolic stability enhancement3. Versatile binding to diverse targets (kinases, TP) |
The combination of the reactive chloromethyl handle and the directionally constrained hydrogen-bonding capacity of the oxolan-3-yl group creates a uniquely versatile scaffold. This architecture is specifically designed for targeting enzymes prevalent in cancer pathways, such as thymidine phosphorylase (TP). The chloromethyl group enables covalent or tight binding strategies, while the oxolan moiety provides essential polar interactions and spatial guidance within the active site. Computational studies on related oxadiazole derivatives demonstrate high binding stability (e.g., docking scores reaching -85.5 kcal/mol) and favorable ADMET profiles, validating this pharmacophore combination for anticancer lead development [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7